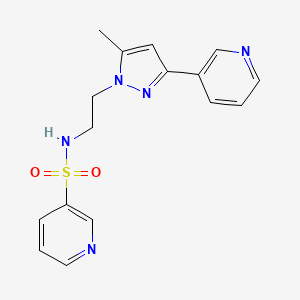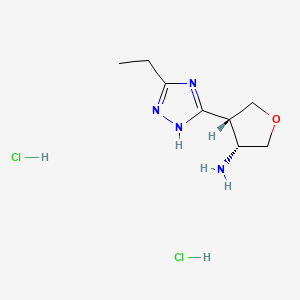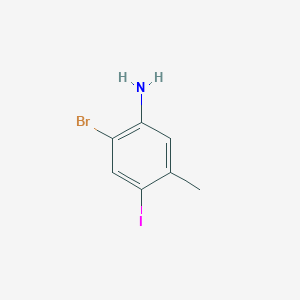
2-Bromo-4-iodo-5-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-iodo-5-methylaniline is a halogenated aniline derivative, notable for its unique combination of bromo, iodo, and methyl groups attached to an aniline backbone. This molecular structure grants it interesting reactivity and properties, making it a subject of study in organic synthesis, materials science, and potential applications in non-linear optical properties and electronics.
Synthesis Analysis
The synthesis of halogenated anilines, similar to this compound, often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, and can include steps like diazotization and Sandmeyer reactions. For instance, a related compound, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, was synthesized in excellent yield through Suzuki cross-coupling reactions, highlighting the efficiency of palladium catalysis in constructing complex halogenated structures (Rizwan et al., 2021).
Molecular Structure Analysis
Molecular structure analysis, including density functional theory (DFT) investigations, provides insights into the electronic and structural characteristics of halogenated anilines. DFT calculations help in understanding the frontier molecular orbitals (FMOs), molecular electrostatic potential (MESP), and reactivity descriptors, which are crucial for predicting the behavior of these molecules under various chemical conditions (Rizwan et al., 2021).
Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
Compound Synthesis and Optimization:
- Bromo and iodo substitutions are often involved in the synthesis of biologically active compounds. For instance, 2-Fluoro-4-bromobiphenyl is a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic material, showcasing the role of bromo substitutions in pharmaceutical compound development (Qiu et al., 2009).
Molecular Studies and Structural Analysis
G-Quadruplex Structural Studies:
- Bromo substitutions have been used to modify the structure of G-quadruplexes, a form of nucleic acid structure. The incorporation of bromo-substituted analogs has helped in stabilizing certain structural forms, aiding in precise structural determinations by methods like circular dichroism and nuclear magnetic resonance (Sagi, 2014).
Environmental and Toxicological Studies
Environmental Impact and Toxicology:
- Brominated compounds like 2,4,6-Tribromophenol have been extensively studied for their environmental concentrations, toxicokinetics, and toxicodynamics. These studies are crucial in understanding the environmental impact and health risks associated with the use of brominated flame retardants (Koch & Sures, 2018).
Wirkmechanismus
Mode of Action
For instance, they can undergo electrophilic substitution reactions, where the bromine, iodine, or methyl group can be replaced by other groups . This can lead to changes in the compound’s properties and its interactions with its targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-iodo-5-methylaniline . These factors could include temperature, pH, the presence of other compounds, and specific conditions within the biological or chemical environment.
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled . Proper safety measures should be taken while handling this compound .
Eigenschaften
IUPAC Name |
2-bromo-4-iodo-5-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrIN/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFCVECFBCUAFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Fluorophenyl)methyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2481292.png)
![7-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2481294.png)
![N-[(1R,2S)-2-[4-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide](/img/structure/B2481295.png)


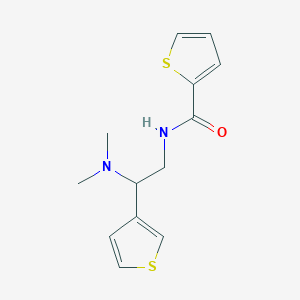
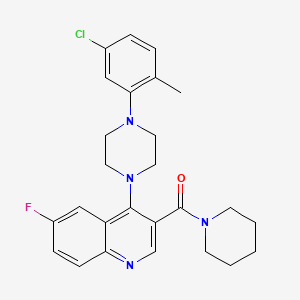
![5-[(1,3-Benzodioxol-5-ylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2481300.png)
![N-[cyano(2,4-difluorophenyl)methyl]-4-fluoro-2-nitrobenzamide](/img/structure/B2481301.png)
![Methyl 3-[(2-{[2-({2-[(4-methoxyphenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2481305.png)

